3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and two methyl groups attached to a tetrahydropyrimido-triazinone core. The presence of these functional groups imparts specific chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimido[1,2-a][1,3,5]triazin-6-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a substituted guanidine and a diketone can form the triazinone ring.
Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions. Benzyl chloride and 4-fluorobenzyl chloride are commonly used reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Fluorophenyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The fluorophenyl group is particularly of interest due to its ability to enhance the biological activity of the compound.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The presence of the fluorophenyl group can improve the pharmacokinetic properties of the compound, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-benzyl-1-phenyl-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Lacks the fluorophenyl group, which may result in different biological activities.
3-benzyl-1-(4-chlorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Contains a chlorophenyl group instead of a fluorophenyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of the fluorophenyl group in 3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique properties, such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H21FN4O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-benzyl-1-(4-fluorophenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C21H21FN4O/c1-15-16(2)23-21-25(19-10-8-18(22)9-11-19)13-24(14-26(21)20(15)27)12-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3 |
InChI Key |
SSEADEVDTZQHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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